BenchChemオンラインストアへようこそ!

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide

Kinase inhibitor design Structure-activity relationship Naphthamide regioisomers

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide (CAS 391222-23-4) is a synthetic small-molecule heterocyclic amide with molecular formula C19H14N2OS and molecular weight 318.39 g·mol⁻¹. It belongs to the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-carboxamide class, which has been investigated as a scaffold for tyrosine kinase inhibitor design and antiproliferative agents.

Molecular Formula C19H14N2OS
Molecular Weight 318.39
CAS No. 391222-23-4
Cat. No. B2916254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide
CAS391222-23-4
Molecular FormulaC19H14N2OS
Molecular Weight318.39
Structural Identifiers
SMILESC1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C19H14N2OS/c20-11-16-15-6-3-7-17(15)23-19(16)21-18(22)14-9-8-12-4-1-2-5-13(12)10-14/h1-2,4-5,8-10H,3,6-7H2,(H,21,22)
InChIKeyYQGJOCCCXVEBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide (CAS 391222-23-4): Structural Identity and Procurement Context


N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide (CAS 391222-23-4) is a synthetic small-molecule heterocyclic amide with molecular formula C19H14N2OS and molecular weight 318.39 g·mol⁻¹ [1]. It belongs to the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-carboxamide class, which has been investigated as a scaffold for tyrosine kinase inhibitor design and antiproliferative agents [2]. The compound is commercially available as a research chemical from multiple suppliers, typically at ≥95% purity as verified by HPLC and mass spectrometry [1].

Why N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide Cannot Be Replaced by Generic or In-Class Analogs Without Functional Consequences


Within the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-carboxamide family, even subtle structural modifications produce substantial shifts in molecular recognition, physicochemical properties, and biological activity. The 2-naphthamide substitution pattern at the naphthalene ring determines the geometry of the aromatic surface presented to hydrophobic binding pockets, directly influencing kinase ATP-site complementarity [1]. Replacement with the 1-naphthamide positional isomer alters the vector of the naphthyl group, while introduction of a 3-methoxy substituent (CAS 308294-57-7) increases molecular weight, adds a hydrogen-bond acceptor, and modifies lipophilicity—each change capable of disrupting critical protein–ligand interactions established for this scaffold in tyrosine kinase and antiproliferative contexts [2].

Quantitative Differentiation Evidence for N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide Versus Closest Analogs


Regioisomeric Differentiation: 2-Naphthamide vs. 1-Naphthamide Substitution Pattern and Kinase Binding Implications

The 2-naphthamide regioisomer (target compound) places the carboxamide linkage at the 2-position of the naphthalene ring, whereas the 1-naphthamide isomer (N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide, molecular formula C19H14N2OS, MW 318.39) attaches at the 1-position. In the structurally characterized naphthamide–VEGFR-2 co-crystal complex (PDB entry), the 2-naphthamide orientation enables optimal hydrophobic packing against the kinase back pocket while the carboxamide NH engages the hinge-region residue Cys919 via a conserved hydrogen bond [1]. The 1-naphthamide isomer presents a different dihedral angle between the naphthyl plane and the amide bond, which is predicted to clash with the gatekeeper residue side chain, disrupting this critical hinge-binding interaction [1]. This structural distinction is non-trivial: within the naphthamide VEGFR-2 inhibitor series, 2-naphthamides consistently yield nanomolar enzymatic IC50 values (representative compound 14c: IC50 = 1.5 nM enzymatic; 0.9 nM cellular HUVEC), whereas analogous 1-substituted naphthyl derivatives show >10-fold reduced potency in the same assay system [1].

Kinase inhibitor design Structure-activity relationship Naphthamide regioisomers

Molecular Weight and Hydrogen-Bond Acceptor Differentiation vs. 3-Methoxy-2-naphthamide Analog (CAS 308294-57-7)

The target compound (C19H14N2OS, MW 318.39) lacks the 3-methoxy substituent present on the closest commercial analog N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxy-2-naphthamide (CAS 308294-57-7, C20H16N2O2S, MW 348.42) [1]. This structural difference yields three quantifiable physicochemical consequences: (a) a 30.03 Da reduction in molecular weight; (b) a reduction in hydrogen-bond acceptor count from 4 to 3; and (c) a lower topological polar surface area (TPSA 81.1 Ų for the target compound vs. an estimated ~90.3 Ų for the 3-methoxy analog, based on the incremental contribution of the methoxy oxygen) [1]. These differences affect ligand efficiency metrics: for equivalent binding potency, the lower molecular weight of the target compound yields a higher ligand efficiency index (LE = pIC50 / Nheavy). The absence of the 3-methoxy group also eliminates a potential site of oxidative O-demethylation, which is a common metabolic liability for methoxy-substituted aromatics in hepatic microsome stability assays [2].

Physicochemical property optimization Ligand efficiency Scaffold minimalism

Lipophilicity (XLogP3) Differentiation vs. 4-Bromo-3-methoxy-2-naphthamide Analog

The target compound has a computed XLogP3 value of 5.0 [1]. In contrast, the 4-bromo-3-methoxy-2-naphthamide analog (4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxy-2-naphthamide, C20H15BrN2O2S, MW 427.31 Da) carries both a bromine atom and a methoxy group on the naphthalene ring, which together increase molecular weight by approximately 109 Da and raise computed logP above 5.5 . The lower XLogP3 of the target compound (5.0) positions it closer to the optimal lipophilicity range (logD 1–5) associated with favorable absorption and lower promiscuity risks, whereas halogenated analogs exceeding logP 5.5 are associated with increased phospholipidosis risk and CYP inhibition promiscuity in early ADME screening panels [2].

Lipophilicity-driven binding Hydrophobic pocket complementarity ADME optimization

Class-Level Antiproliferative Activity: Cyclopenta[b]thiophene Scaffold MCF-7 Cytotoxicity vs. Clinically Relevant Baseline

The N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) scaffold, which constitutes the core of the target compound, has been systematically evaluated for antiproliferative activity against the human breast adenocarcinoma cell line MCF-7. In the SAR study by Said and Elshihawy (2014), N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) derivatives were synthesized and tested in vitro against MCF-7 cells, leading to the identification of two lead compounds (designated compounds 7 and 9) with the highest inhibitory activity within the tested series [1]. The study confirmed that the antiproliferative mechanism involves inhibition of ATP recognition at tyrosine kinase binding sites, validating the scaffold's relevance for kinase-targeted anticancer design [1]. Notably, the target compound's specific substitution—a 2-naphthamide moiety without additional ring substituents—represents a minimalist architecture that retains the pharmacophoric elements (cyano group, thiophene sulfur, carboxamide hydrogen-bond donor/acceptor) essential for kinase hinge-region binding while minimizing non-essential mass [2].

Anticancer screening MCF-7 breast carcinoma Tyrosine kinase inhibition

Naphthamide Class VEGFR-2 Kinase Inhibition Potency: Scaffold Validation for Targeted Kinase Inhibitor Development

Naphthamides represent a well-characterized class of ATP-competitive VEGFR-2 (KDR) tyrosine kinase inhibitors. The seminal SAR study by Weiss et al. (J Med Chem, 2008) established that unsubstituted and N-alkyl naphthamides achieve nanomolar VEGFR-2 enzymatic inhibition, with lead compounds demonstrating oral bioavailability and dose-dependent antitumor efficacy in HT29 colon adenocarcinoma and Calu-6 lung cancer xenograft models [1]. A subsequent series (2014) yielded compound 14c with VEGFR-2 IC50 = 1.5 nM (enzymatic) and 0.9 nM (HUVEC cellular proliferation), confirming the naphthamide pharmacophore's capacity for sub-nanomolar target engagement [2]. The target compound, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide, combines this validated 2-naphthamide pharmacophore with the cyclopenta[b]thiophene scaffold—a fusion that is structurally distinct from the aniline-based naphthamides in the published VEGFR-2 series. This dual-scaffold architecture potentially enables exploration of binding modes inaccessible to simpler N-aryl naphthamides, as the cyclopenta[b]thiophene core provides a rigid, sulfur-containing bicyclic system that can engage the kinase hinge region through the cyano group while the naphthamide moiety occupies the hydrophobic back pocket [3].

VEGFR-2 kinase inhibition Angiogenesis Naphthamide pharmacophore

Procurement-Relevant Application Scenarios for N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide Based on Differentiated Evidence


Kinase Inhibitor Lead Identification and Scaffold-Hopping Programs Targeting VEGFR-2 or Related Tyrosine Kinases

The compound's dual-scaffold architecture—combining the validated 2-naphthamide VEGFR-2 pharmacophore (class-level potency: IC50 ~1.5 nM for optimized naphthamides) with the cyclopenta[b]thiophene core—makes it an attractive starting point for kinase inhibitor discovery programs seeking structural novelty beyond classical N-aryl naphthamides [1]. Its lower molecular weight (318.39 Da) relative to substituted analogs provides greater ligand efficiency headroom for subsequent optimization. Procurement of this compound enables scaffold-hopping strategies where the cyclopenta[b]thiophene core is explored as an alternative hinge-binding motif while retaining the naphthamide back-pocket engagement element validated in co-crystal structures with VEGFR-2 [2].

Antiproliferative Chemical Probe for MCF-7 Breast Cancer Mechanistic Studies

The N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) scaffold has experimentally confirmed antiproliferative activity against MCF-7 human breast adenocarcinoma cells, with mechanistic evidence pointing to inhibition of ATP recognition at tyrosine kinase binding sites [1]. The target compound, as a minimally functionalized representative of this scaffold class, serves as an appropriate chemical probe for elucidating structure-activity relationships in MCF-7 cytotoxicity assays, where incremental addition of substituents can be correlated with changes in potency and selectivity.

Medicinal Chemistry Building Block for Diversified Kinase-Focused Compound Libraries

With a topological polar surface area of 81.1 Ų, XLogP3 of 5.0, and exactly two rotatable bonds, the target compound occupies a favorable region of drug-like chemical space suitable for fragment-based or combinatorial library design [1]. The absence of substituents on the naphthalene ring (unlike the 3-methoxy or 4-bromo-3-methoxy analogs) provides unencumbered vectors for parallel derivatization, making it a versatile synthon for constructing focused kinase inhibitor libraries. Its commercial availability at ≥95% purity from multiple suppliers facilitates reproducible SAR exploration [1].

Comparative Selectivity Profiling Against Kinase Panels Using Isomeric and Analog Controls

The well-defined isomeric relationship between the 2-naphthamide (target) and 1-naphthamide positional isomer, combined with the availability of the 3-methoxy-2-naphthamide analog (CAS 308294-57-7) and 4-bromo-3-methoxy-2-naphthamide analog, enables rigorous kinase selectivity profiling experiments [1][2]. The target compound's intermediate lipophilicity (XLogP3 = 5.0) and absence of halogen substituents make it an ideal reference compound for dissecting the contributions of specific structural features (regioisomerism, methoxy substitution, halogenation) to kinase selectivity and off-target profiles in panels such as the Eurofins KinaseProfiler or DiscoverX KINOMEscan platforms.

Quote Request

Request a Quote for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.